molecular formula C18H26O5 B1307527 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 201601-60-7

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid

Cat. No.: B1307527
CAS No.: 201601-60-7
M. Wt: 322.4 g/mol
InChI Key: BNTAHXSRBNHLSL-UHFFFAOYSA-N
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Description

4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Research on tetrahydro-2H-pyran derivatives focuses on their roles in synthesizing complex organic molecules, such as diamides and tetrahydrofuran derivatives, showcasing their utility in creating compounds with potential pharmacological properties (Agekyan & Mkryan, 2015; Drewes et al., 1993).
  • The crystal structures of related compounds have been determined, providing insights into their molecular configurations and potential reactivity, highlighting the importance of structural analysis in understanding the chemical behavior of tetrahydro-2H-pyran derivatives (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

Bioactive Compound Synthesis

  • Synthesis efforts have also targeted bioactive compounds, with tetrahydro-2H-pyran derivatives serving as key intermediates. These studies underscore the potential of such compounds in medicinal chemistry, particularly in the synthesis of molecules with antibacterial and antioxidant properties (Memar et al., 2020).

Advanced Organic Synthesis Techniques

  • Tetrahydro-2H-pyran derivatives are pivotal in advanced organic synthesis techniques, enabling the creation of structurally complex and functionally diverse molecules. This includes the synthesis of fused pyranones and pyranocondensed heterocycles, demonstrating the versatility of these compounds in organic synthesis (Schmidt et al., 1983).

Properties

IUPAC Name

4-[6-(oxan-2-yloxy)hexoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c19-18(20)15-8-10-16(11-9-15)21-12-4-1-2-5-13-22-17-7-3-6-14-23-17/h8-11,17H,1-7,12-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAHXSRBNHLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391755
Record name 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201601-60-7
Record name 4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4-Dihydro-2H-pyran (24.7 g) was added drop wise at room temperature to a solution of 4[(6-hydroxyhexyl)oxy]benzoic acid (35 g), toluene-4-sulfonic acid monohydrate (1.8) in diethylether (440 ml) and stirred at room temperature for 18 h. The resulting mixture was filtered over Hyflo Super Cel (FLUKA), organic solvents were removed in vacuum. The residue (60 g) was purified by column flash chromatography on silica gel using toluene/ethyl acetate (1:1) as eluent, to give after crystallisation from ethyl acetate/hexane (5:40) 4{[6(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzoic acid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

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